molecular formula C27H28O15 B1255060 Apigenin 7-[rhamnosyl-(1->2)-galacturonide] CAS No. 124167-97-1

Apigenin 7-[rhamnosyl-(1->2)-galacturonide]

Cat. No.: B1255060
CAS No.: 124167-97-1
M. Wt: 592.5 g/mol
InChI Key: ONIIEJMYZDRHKM-JHUFFODMSA-N
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Description

Apigenin 7-[rhamnosyl-(1->2)-galacturonide] is a flavonoid glycoside derived from apigenin, a naturally occurring flavonoid found in many plants. This compound is known for its potential health benefits and is commonly studied for its antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] typically involves the glycosylation of apigenin with rhamnose and galacturonic acid. The reaction conditions often include the use of glycosyl donors and catalysts to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] may involve the extraction of apigenin from plant sources followed by enzymatic or chemical glycosylation. The process is optimized for high yield and purity, ensuring the compound’s suitability for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Apigenin 7-[rhamnosyl-(1->2)-galacturonide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .

Scientific Research Applications

Apigenin 7-[rhamnosyl-(1->2)-galacturonide] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Apigenin 7-[rhamnosyl-(1->2)-galacturonide] involves its interaction with various molecular targets and pathways. It binds to non-phosphorylated STAT3, decreasing STAT3 phosphorylation and nuclear translocation. This leads to a decline in the expression of CD36, a gene involved in fatty acid transport. Additionally, it influences the PPARγ pathway, which is crucial for regulating lipid metabolism and inflammation .

Comparison with Similar Compounds

Properties

CAS No.

124167-97-1

Molecular Formula

C27H28O15

Molecular Weight

592.5 g/mol

IUPAC Name

(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H28O15/c1-9-18(31)19(32)22(35)26(38-9)42-24-21(34)20(33)23(25(36)37)41-27(24)39-12-6-13(29)17-14(30)8-15(40-16(17)7-12)10-2-4-11(28)5-3-10/h2-9,18-24,26-29,31-35H,1H3,(H,36,37)/t9-,18-,19+,20+,21-,22+,23-,24+,26-,27+/m0/s1

InChI Key

ONIIEJMYZDRHKM-JHUFFODMSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C(=O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C(=O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C(=O)O)O)O)O)O)O

melting_point

347.5°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apigenin 7-[rhamnosyl-(1->2)-galacturonide]
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Apigenin 7-[rhamnosyl-(1->2)-galacturonide]
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Apigenin 7-[rhamnosyl-(1->2)-galacturonide]
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Apigenin 7-[rhamnosyl-(1->2)-galacturonide]
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Apigenin 7-[rhamnosyl-(1->2)-galacturonide]
Reactant of Route 6
Apigenin 7-[rhamnosyl-(1->2)-galacturonide]

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